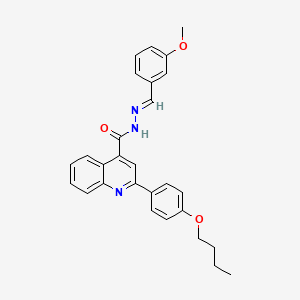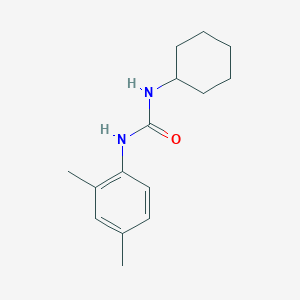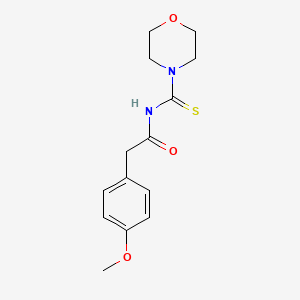![molecular formula C14H17N3O3 B5821666 N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that is widely used in scientific research due to its unique properties. CPP-ACP has been found to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study. In
Applications De Recherche Scientifique
CPP-ACP has a wide range of scientific research applications, including dental research, drug delivery, and cancer research. In dental research, CPP-ACP is used to prevent tooth decay and remineralize enamel. In drug delivery, CPP-ACP is used to enhance the delivery of drugs to specific cells or tissues. In cancer research, CPP-ACP is used to target cancer cells and inhibit their growth.
Mécanisme D'action
CPP-ACP works by binding to calcium and phosphate ions in the saliva and forming complexes that are able to penetrate the tooth enamel. This process helps to remineralize the enamel and prevent tooth decay. CPP-ACP has also been found to inhibit the growth of certain bacteria that cause dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been found to have a range of biochemical and physiological effects, including remineralization of tooth enamel, inhibition of bacterial growth, and enhancement of drug delivery. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-ACP in lab experiments is its ability to enhance drug delivery and target specific cells or tissues. CPP-ACP is also biocompatible and has low toxicity, making it a safe option for use in research. However, one of the limitations of using CPP-ACP is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research involving CPP-ACP. One area of interest is the use of CPP-ACP in the treatment of dental caries and other oral diseases. Another area of interest is the use of CPP-ACP in drug delivery and targeted therapy for cancer and other diseases. Additionally, researchers are exploring the potential of CPP-ACP as a biomaterial for tissue engineering and regenerative medicine.
Conclusion:
In conclusion, CPP-ACP is a bioactive peptide that has a range of scientific research applications. Its unique properties, including its ability to enhance drug delivery and remineralize tooth enamel, make it a valuable tool in various fields of study. While there are some limitations to its use, the potential for future research and development of CPP-ACP is promising.
Méthodes De Synthèse
CPP-ACP is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Propriétés
IUPAC Name |
N-[4-[(propanoylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-12(18)16-17-14(20)10-5-7-11(8-6-10)15-13(19)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGWNZQVYJKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)